ガレイン

概要

説明

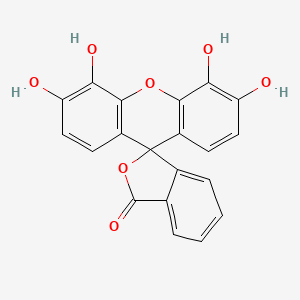

ガレインは、ピロガロールフタレインとしても知られる化学物質であり、分子式はC20H12O7です。これは、さまざまな細胞プロセスにおいて重要な役割を果たすGタンパク質βγサブユニットシグナル伝達の小分子阻害剤です。

科学的研究の応用

Gallein has a wide range of applications in scientific research:

Cancer Treatment: Gallein has been shown to inhibit the metastatic spread of tumor cells by interfering with G protein βγ subunit signaling.

Signal Transduction: It is used to study the role of G protein-coupled receptors in various cellular processes.

Platelet Function Regulation: Gallein can regulate platelet function, making it useful in research related to blood clotting and cardiovascular diseases.

Antimicrobial Activity: Gallein has been found to enhance the effectiveness of antibiotics against drug-resistant bacteria.

作用機序

ガレインは、Gタンパク質βγサブユニットとその下流標的(ホスホイノシチド3キナーゼ(PI3K)など)の間の相互作用を阻害することによって、その効果を発揮します。この阻害は、細胞増殖、移動、生存に関与するさまざまなシグナル伝達経路を破壊します。 ガレインは、これらの経路を干渉する能力により、細胞プロセスを研究し、潜在的な治療薬を開発する上で貴重なツールとなっています .

類似の化合物との比較

類似の化合物

エラグ酸: ガレインと同様に、エラグ酸は抗酸化作用を持つポリフェノール化合物です。

ケルセチン: 抗炎症作用と抗がん作用を持つ別のポリフェノール化合物です。

レスベラトロール: 抗酸化作用と抗炎症作用で知られています.

ガレインの独自性

ガレインの独自性は、他のポリフェノール化合物には見られない、Gタンパク質βγサブユニットシグナル伝達の特異的な阻害にあります。 この特異的な作用機序により、ガレインは、Gタンパク質共役受容体シグナル伝達と関連する細胞プロセスに焦点を当てた研究において特に価値があります .

生化学分析

Biochemical Properties

Gallein interacts with the Gβγ subunit, a central participant in G protein-coupled receptor (GPCR) signaling pathways . This interaction interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in regulating platelet function and exhibiting anti-tumor activity .

Cellular Effects

Gallein has been shown to have significant effects on various types of cells. For instance, it can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . In the context of Mycobacterium tuberculosis, Gallein and isoniazid work synergistically to attenuate the bacterium’s ability to grow in in vitro culture and within human macrophages .

Molecular Mechanism

Gallein’s mechanism of action involves interfering with the interaction between the Gβγ subunit and PI3Kγ . This interference can regulate platelet function and exhibit anti-tumor activity . In the context of Mycobacterium tuberculosis, Gallein prevents the INH-induced increase in extracellular and cell surface polyP levels .

Temporal Effects in Laboratory Settings

While specific temporal effects of Gallein in laboratory settings are not extensively documented, studies have shown that Gallein can inhibit the β-ionone-induced cell invasiveness over time . Furthermore, Gallein and isoniazid work synergistically to attenuate Mycobacterium tuberculosis’s ability to grow in in vitro culture over time .

Dosage Effects in Animal Models

Specific dosage effects of Gallein in animal models are not extensively documented. It has been shown that Gallein can inhibit the spread of metastases in vivo when β-ionone was applied through the skin .

Metabolic Pathways

Gallein’s involvement in metabolic pathways is not extensively documented. It is known that Gallein interferes with the Gβγ subunit’s interaction with PI3Kγ , which plays a crucial role in various cellular processes.

Transport and Distribution

The specific transport and distribution mechanisms of Gallein within cells and tissues are not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is distributed wherever Gβγ subunits are present .

Subcellular Localization

The specific subcellular localization of Gallein is not extensively documented. Given its role as an inhibitor of G protein βγ (Gβγ) subunit signaling, it is likely that it is localized wherever Gβγ subunits are present .

準備方法

合成経路と反応条件

ガレインは、ピロガロールとフタル酸無水物の反応によって合成できます。 この反応は通常、硫酸などの触媒の存在下で反応物を加熱して、目的の生成物の形成を促進します .

工業的製造方法

ガレインの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、最終生成物の高収率と純度を確保するために、温度、圧力、触媒濃度などの反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類

ガレインは、次のようなさまざまな化学反応を起こします。

酸化: ガレインは、キノンを形成するように酸化することができます。

還元: これは、ヒドロキノンを形成するように還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

酸化: キノン

還元: ヒドロキノン

科学研究での応用

ガレインは、科学研究において幅広い用途があります。

類似化合物との比較

Similar Compounds

Ellagic Acid: Like gallein, ellagic acid is a polyphenolic compound with antioxidant properties.

Quercetin: Another polyphenolic compound with anti-inflammatory and anticancer properties.

Resveratrol: Known for its antioxidant and anti-inflammatory effects.

Uniqueness of Gallein

Gallein’s uniqueness lies in its specific inhibition of G protein βγ subunit signaling, which is not a common feature among other polyphenolic compounds. This specific mechanism of action makes gallein particularly valuable in research focused on G protein-coupled receptor signaling and related cellular processes .

特性

IUPAC Name |

3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLYOKFVXIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062180 | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-64-2 | |

| Record name | Gallein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallein | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gallein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4',5',6'-tetrahydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L0084U2QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of gallein?

A1: Gallein is widely recognized as an inhibitor of G protein βγ subunit (Gβγ) signaling. [, , , , , , , , , , , , , ] It binds to Gβγ dimers, preventing their interaction with downstream effectors, thus modulating various signaling pathways. [, , , , , , , , , ]

Q2: Can you elaborate on the interaction between gallein and Gβγ subunits?

A2: Gallein binds competitively to the “hot spot” of Gβγ subunits, a region crucial for the interaction with downstream signaling molecules. [, ] This binding disrupts the association of Gβγ with effectors like phospholipase C β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2), ultimately modulating their activity. [, , , ]

Q3: How does gallein's inhibition of Gβγ impact cellular processes?

A3: By inhibiting Gβγ signaling, gallein influences a wide range of cellular processes, including:

- Modulation of ion channel activity: Gallein has been shown to influence the activity of potassium channels, particularly the Kv7 family, affecting vascular tone and neuronal excitability. [, , ]

- Regulation of immune cell function: Gallein can attenuate the migration and activation of immune cells like neutrophils and T cells, suggesting potential applications in inflammatory and autoimmune disorders. [, , ]

- Influence on cellular metabolism: Studies suggest a role for gallein in modulating cellular metabolism, potentially through influencing glucose uptake and energy production pathways. []

- Impact on receptor trafficking: Gallein has been implicated in regulating the trafficking and internalization of certain G protein-coupled receptors (GPCRs), thereby affecting their downstream signaling. []

Q4: What is the molecular formula and weight of gallein?

A4: Gallein has a molecular formula of C20H12O7 and a molecular weight of 364.3 g/mol. []

Q5: Is there any spectroscopic data available for gallein?

A5: Yes, gallein exhibits specific absorption spectra. Its solutions show strong absorption peaks around 500 nm when complexed with Tin, distinct from the absorption of gallein alone. [] Additionally, polarographic studies have provided insights into its electrochemical behavior under varying pH conditions. []

Q6: Has gallein shown any catalytic properties?

A6: While primarily known as a signaling inhibitor, research suggests that gallein might possess some catalytic properties. Studies have shown its potential to enhance photocatalytic hydrogen production when complexed with copper and paired with molecular nickel or iron catalysts. []

Q7: How does gallein perform under various conditions and in different applications?

A7: Gallein has been investigated in various experimental settings:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。